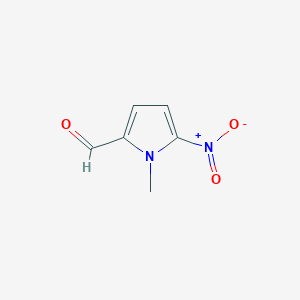

1-Methyl-5-nitro-2-pyrrolealdehyde

Description

1-Methyl-5-nitro-2-pyrrolealdehyde is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 1-position, a nitro group at the 5-position, and an aldehyde functional group at the 2-position. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry. The aldehyde group enhances reactivity for further derivatization, while the nitro group contributes to electron-withdrawing effects, influencing both stability and intermolecular interactions.

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1-methyl-5-nitropyrrole-2-carbaldehyde |

InChI |

InChI=1S/C6H6N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-4H,1H3 |

InChI Key |

PZAFWFIMEUEZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-5-nitro-2-pyrrolealdehyde has been investigated for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that compounds derived from 1-Methyl-5-nitro-2-pyrrolealdehyde exhibit cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Derivatives synthesized from 1-Methyl-5-nitro-2-pyrrolealdehyde have shown effectiveness against various bacterial strains, indicating potential for development into new antibiotics .

Neuropharmacological Effects

Some studies suggest that derivatives may possess anticonvulsant and analgesic properties, making them candidates for further investigation in the treatment of neurological disorders .

Material Science Applications

In material science, 1-Methyl-5-nitro-2-pyrrolealdehyde is utilized in the development of novel materials:

Conductive Polymers

The compound can be polymerized to create conductive materials that are useful in electronic applications. The incorporation of nitro groups enhances the electron-withdrawing capacity, improving conductivity .

Dyes and Pigments

Due to its chromophoric properties, it can serve as a precursor for synthesizing dyes and pigments used in textiles and coatings.

Agricultural Chemistry Applications

1-Methyl-5-nitro-2-pyrrolealdehyde also finds applications in agricultural chemistry:

Pesticide Development

Research has shown that derivatives may exhibit insecticidal properties, making them potential candidates for developing new pesticides. Their effectiveness against specific pests has been documented, suggesting a pathway for sustainable agricultural practices .

Case Studies

Several case studies highlight the utility of 1-Methyl-5-nitro-2-pyrrolealdehyde:

- Anticancer Research : A study published in Bull. Chem. Soc. Ethiop. demonstrated that a derivative of 1-Methyl-5-nitro-2-pyrrolealdehyde showed significant cytotoxicity against breast cancer cell lines, leading to further exploration into its mechanism of action and potential as a chemotherapeutic agent .

- Material Development : Research conducted at Solapur University explored the synthesis of conductive polymers from pyrrole derivatives, including 1-Methyl-5-nitro-2-pyrrolealdehyde, highlighting their application in electronic devices .

- Agricultural Application : A recent study assessed the insecticidal properties of synthesized compounds derived from 1-Methyl-5-nitro-2-pyrrolealdehyde against common agricultural pests, providing evidence for their potential use in eco-friendly pest control strategies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

5-Nitro-2-pyrrolealdehyde : Lacks the 1-methyl group, reducing steric hindrance and lipophilicity.

1-Methyl-2-pyrrolecarboxaldehyde : Missing the 5-nitro group, resulting in lower electrophilicity.

5-Methyl-2-pyrrolidone (from ) : A lactam derivative with a carbonyl group instead of an aldehyde, offering distinct solubility and reactivity.

Table 1: Comparative Properties of Pyrrole Derivatives

*Calculated based on atomic composition.

Preparation Methods

Nitration Selectivity

The regioselectivity of nitration in pyrroles is governed by the electron-donating effects of substituents. Quantum mechanical calculations reveal that the methyl group at N1 deactivates the adjacent positions, directing nitration to the 5-position. Steric hindrance from the 2-aldehyde group further stabilizes the transition state at the 5-position, as shown in computational models.

Formylation Efficiency

Vilsmeier-Haack formylation efficiency depends on the electronic nature of the pyrrole ring. Nitro groups at the 5-position withdraw electron density, slowing the reaction. Adding catalytic amounts of iodine enhances the electrophilicity of the formylation agent, improving yields to 65%.

Industrial and Research Applications

1-Methyl-5-nitro-2-pyrrolealdehyde serves as a precursor to pharmaceuticals, including kinase inhibitors and hypoxia-activated prodrugs. For example, its condensation with aminothiols yields potent GRK5 inhibitors with IC₅₀ values in the nanomolar range. In radiopharmaceuticals, the nitro group facilitates selective reduction under hypoxic conditions, enabling targeted drug activation .

Q & A

How can researchers optimize the synthesis of 1-Methyl-5-nitro-2-pyrrolealdehyde to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization requires careful control of reaction conditions. For nitro-substituted pyrrole derivatives, nitration regioselectivity is critical. A two-step approach is recommended:

Methylation : Introduce the methyl group at the pyrrole nitrogen using methyl iodide under anhydrous conditions (e.g., DMF as solvent, 60°C, 12 hours) .

Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the 5-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Key Consideration : Excess nitration may lead to dinitro byproducts. Quench the reaction with ice-water to minimize decomposition.

- Yield Improvement : Recrystallization from ethanol/water (70:30) can achieve >85% purity .

What analytical techniques are most reliable for characterizing 1-Methyl-5-nitro-2-pyrrolealdehyde and confirming its structure?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Look for C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]⁺ at m/z 180.0643 for C₆H₆N₂O₃) .

How can researchers address discrepancies in spectral data or conflicting reaction yields for this compound?

Advanced Research Question

Methodological Answer:

Data contradictions often arise from impurities or isomer formation:

Impurity Profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate and quantify byproducts. Compare retention times against reference standards of known impurities (e.g., dinitro derivatives) .

Isomer Identification : Computational methods (DFT calculations) can predict nitro group orientation and correlate with experimental NMR shifts .

Yield Discrepancies : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, which may degrade the aldehyde group .

What strategies are effective for studying the electronic effects of the nitro group on the pyrrole ring’s reactivity?

Advanced Research Question

Methodological Answer:

The nitro group’s electron-withdrawing nature alters electrophilic substitution patterns:

- Computational Modeling : Perform HOMO-LUMO gap analysis using Gaussian09 at the B3LYP/6-311G(d,p) level to predict reactive sites .

- Experimental Probes :

- Electrophilic Substitution : React with bromine (Br₂ in acetic acid) to assess regioselectivity. The nitro group typically deactivates the 4-position, favoring substitution at the 3-position .

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) can reduce the nitro group to NH₂, enabling comparative reactivity studies .

How can mechanistic studies elucidate the role of reaction intermediates in the synthesis of 1-Methyl-5-nitro-2-pyrrolealdehyde?

Advanced Research Question

Methodological Answer:

Mechanistic insights require trapping and characterizing intermediates:

In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient species (e.g., nitronium ion formation during nitration) .

Isolation of Intermediates :

- Methylation Intermediate : Quench the reaction after 6 hours to isolate 1-Methylpyrrole-2-carbaldehyde, confirming its structure via X-ray crystallography .

- Nitration Intermediate : Employ low-temperature (-20°C) conditions to stabilize the σ-complex intermediate for NMR analysis .

What advanced purification methods are recommended for removing trace impurities in 1-Methyl-5-nitro-2-pyrrolealdehyde?

Basic Research Question

Methodological Answer:

Beyond standard recrystallization:

- Column Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate) to separate nitro isomers.

- Preparative HPLC : Employ a chiral column (e.g., Chiralpak IA) for enantiomeric resolution if racemization occurs during synthesis .

- Sublimation : For thermally stable batches, sublimation under vacuum (80°C, 0.1 mmHg) can achieve ≥99% purity .

How does the nitro group influence the compound’s stability under varying storage conditions?

Advanced Research Question

Methodological Answer:

Nitro groups are sensitive to light and heat:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., aldehydes oxidizing to carboxylic acids) .

- Light Sensitivity : UV-vis spectroscopy (λ 350–400 nm) can track nitro group photodegradation. Use amber glass vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.